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Compound of Interest

Compound Name: Tetracosyl! acetate

Cat. No.: B15355120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Tetracosyl acetate (C26H5202), a long-chain ester. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details its mass spectrometry (MS),
infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy profiles,
including detailed experimental protocols and a generalized workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the mass, infrared, and nuclear
magnetic resonance spectra of Tetracosyl acetate.

Mass Spectrometry (MS)

Mass spectrometry of Tetracosyl acetate provides crucial information about its molecular
weight and fragmentation pattern, confirming its chemical structure. The data presented is
consistent with electron ionization (EI) mass spectrometry.
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m/z Relative Intensity (%) Assignment

43 100 [CH3CO]+ (Base Peak)
57 ~80 [C4H9]+

97 ~60 Alkyl fragment

Additional smaller peaks

corresponding to successive

Note:
losses of CnH2n+1 fragments
are also observed.
396.7 Low [M]+ (Molecular lon)

Data is interpreted from the NIST Mass Spectrometry Data Center.[1][2]

Infrared (IR) Spectroscopy

The infrared spectrum of Tetracosyl acetate exhibits characteristic absorption bands that are
indicative of its ester functional group and long aliphatic chain. The following table lists the
principal absorption peaks.

Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group
2920 - 2850 Strong C-H Stretch Aliphatic (CH2, CH3)
1740 Strong, Sharp C=0 Stretch Ester (Carbonyl)
1465 Medium C-H Bend (Scissoring)  Alkane (CH2)

1375 Medium C-H Bend (Rocking) Alkane (CH3)

1240 Strong C-O Stretch Ester

This data is based on typical IR absorption frequencies for long-chain aliphatic esters.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=U351781&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/Tetracosyl-acetate
https://www.benchchem.com/product/b15355120?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Infrared_Spectroscopy_for_the_Characterization_of_Esters.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/estersir.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15355120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The proton NMR spectrum of Tetracosyl acetate is characterized by signals corresponding to
the protons in the acetate group and the long tetracosyl chain.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
4.05 Triplet 2H -O-CHz-
2.05 Singlet 3H CHs-CO-
1.60 Multiplet 2H -O-CH2-CHa-
1.25 Broad Singlet ~42H -(CH2)21-
0.88 Triplet 3H CHs-(CH2)22-

This data is based on typical *H NMR chemical shifts for long-chain alkyl acetates.
13C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of
Tetracosyl acetate.

Chemical Shift (8, ppm) Assignment

171.1 C=0 (Ester Carbonyl)
64.4 -O-CHz2-

31.9-227 -(CH2)22-

21.1 CHs-CO-

14.1 CHs-(CH2)22-

This data is based on typical 33C NMR chemical shifts for long-chain alkyl acetates.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of long-chain esters like Tetracosyl
acetate are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

Tetracosyl acetate sample (5-25 mg for *H, 50-100 mg for 13C)

High-quality 5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Internal standard (e.g., Tetramethylsilane, TMS)

Glass vial and Pasteur pipette

Procedure:

Sample Preparation: Accurately weigh the Tetracosyl acetate sample into a clean glass vial.

o Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCIs) containing TMS (0
ppm reference) to the vial.

» Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

e Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully
transfer the solution into the NMR tube.

» Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Acquire the *H spectrum using a sufficient number of scans to obtain a good signal-to-
noise ratio. A relaxation delay of at least 5 times the longest T1 is recommended for
guantitative analysis.
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o For the 13C spectrum, a larger number of scans and a longer acquisition time will be
necessary due to the low natural abundance of the 13C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectrum to the
TMS signal at O ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Tetracosyl acetate.

Materials:

Tetracosyl acetate sample

Fourier Transform Infrared (FTIR) spectrometer

Salt plates (e.g., KBr or NaCl) or ATR accessory

Spatula and pipette
Procedure (using Attenuated Total Reflectance - ATR):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric CO2 and water vapor.

o Sample Application: Place a small amount of the solid or liquid Tetracosyl acetate sample
directly onto the ATR crystal.

o Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Tetracosyl acetate.

Materials:

Tetracosyl acetate sample

Gas Chromatograph-Mass Spectrometer (GC-MS)

Appropriate solvent (e.g., hexane or ethyl acetate)

Vials for sample preparation

Procedure (using GC-MS with Electron lonization - El):

Sample Preparation: Prepare a dilute solution of Tetracosyl acetate in a volatile organic
solvent like hexane.

Injection: Inject a small volume (e.g., 1 yL) of the solution into the GC inlet. The sample is
vaporized and carried by an inert gas through the GC column, where it is separated from any
impurities.

lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. In El mode, the molecules are bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are
accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum
which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like Tetracosyl acetate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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tetracosyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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